molecular formula C7H3BrN2O2 B1267389 5-Bromo-2-nitrobenzonitrile CAS No. 89642-50-2

5-Bromo-2-nitrobenzonitrile

Cat. No.: B1267389
CAS No.: 89642-50-2
M. Wt: 227.01 g/mol
InChI Key: LCNNOEPOXHHUQG-UHFFFAOYSA-N
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Description

5-Bromo-2-nitrobenzonitrile: is an organic compound with the molecular formula C7H3BrN2O2 . It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the fifth position and a nitro group at the second position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2-nitrobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 2-nitrobenzonitrile. The reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to achieve the desired substitution .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced techniques to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated and nitrated aromatic compounds on biological systems. It may also be used in the development of pharmaceuticals and agrochemicals .

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the manufacturing of high-performance materials .

Mechanism of Action

The mechanism of action of 5-Bromo-2-nitrobenzonitrile involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and interactions with other molecules. The compound can undergo various chemical transformations, leading to the formation of different products depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

  • 2-Bromo-5-nitrobenzonitrile
  • 4-Bromo-2-nitrobenzonitrile
  • 5-Bromo-2-aminobenzonitrile
  • 2-Nitro-5-bromobenzonitrile

Comparison: 5-Bromo-2-nitrobenzonitrile is unique due to the specific positioning of the bromine and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical behaviors and applications based on the nature and position of the substituents .

Properties

IUPAC Name

5-bromo-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNNOEPOXHHUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40312876
Record name 5-bromo-2-nitrobenzonitrile
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Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89642-50-2
Record name 5-Bromo-2-nitrobenzonitrile
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Record name 5-Bromo-2-nitrobenzonitrile
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Record name 89642-50-2
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Record name 5-bromo-2-nitrobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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